N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a heterocyclic compound featuring a benzodioxole moiety, a pyrazine-substituted 1,2,4-oxadiazole ring, and an azetidine carboxamide core. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and bioavailability . The 1,2,4-oxadiazole ring, substituted with pyrazine, contributes to π-π stacking interactions and hydrogen bonding, which are critical for target binding .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O4/c24-17(20-11-1-2-13-14(5-11)26-9-25-13)23-7-10(8-23)16-21-15(22-27-16)12-6-18-3-4-19-12/h1-6,10H,7-9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZQYQKZZHREAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article reviews the biological activity of this compound based on diverse sources and includes data tables summarizing key findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H14N6O4
- Molecular Weight : 366.3 g/mol
- CAS Number : 1327632-81-4
Biological Activity Overview
Research indicates that derivatives of oxadiazole, including those containing pyrazine and dioxole moieties, exhibit significant biological activities. The specific compound has shown promise in antimicrobial and antitubercular applications.
Antimicrobial Activity
A study highlighted the antimicrobial properties of various oxadiazole derivatives against Mycobacterium tuberculosis and other bacterial strains. The compound's structure suggests a potential mechanism of action involving inhibition of mycolic acid synthesis, crucial for bacterial cell wall integrity .
Table 1: Antimicrobial Activity Data
Case Studies
- Study on Antitubercular Activity : Dhumal et al. (2016) reported that compounds similar to the one inhibited both active and dormant states of Mycobacterium bovis BCG, suggesting a broad-spectrum efficacy against mycobacterial infections .
- Evaluation of Binding Affinity : Molecular docking studies have shown that these compounds bind effectively to the active sites of key enzymes involved in mycolic acid synthesis, indicating a potential pathway for therapeutic intervention against tuberculosis .
The proposed mechanisms for the biological activity of this compound include:
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound likely employs amide coupling (similar to ) and heterocycle assembly strategies, though direct synthetic data are unavailable.
- Silica gel chromatography is a universal purification method across analogs .
Pharmacological and Physicochemical Properties
While biological data for the target compound are absent, insights can be inferred from analogs:
Hypotheses for Target Compound :
- LogP : Estimated ~3.1 (pyrazine’s polarity may reduce lipophilicity vs. benzodioxole-thiadiazole analogs ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
